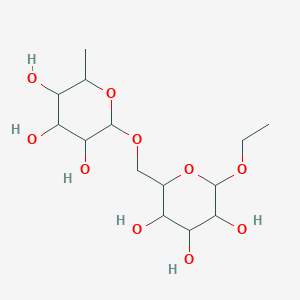
D-Arginine methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arginine methyl ester hydrochloride: is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and as a precursor in the production of other arginine derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Arginine methyl ester hydrochloride typically involves the esterification of D-Arginine with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester hydrochloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the reaction of D-Arginine with methanol and an acid catalyst, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: D-Arginine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of the methyl ester from D-Arginine.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane (TMSCl) at room temperature.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Arginine and methanol.
Substitution Reactions: Depending on the nucleophile, various substituted arginine derivatives can be formed.
科学的研究の応用
Chemistry: D-Arginine methyl ester hydrochloride is used as an intermediate in the synthesis of peptides and other arginine derivatives. It is also employed in the study of amino acid reactivity and esterification reactions .
Biology: In biological research, this compound is used to study the role of arginine in cellular processes. It is also used in the synthesis of biologically active peptides and proteins .
Medicine: It is also used in the study of nitric oxide synthesis and its effects on vascular function .
Industry: this compound is used in the production of dietary supplements and as a precursor in the synthesis of various arginine derivatives for industrial applications .
作用機序
The mechanism of action of D-Arginine methyl ester hydrochloride involves its conversion to D-Arginine in biological systems. D-Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule in the body. The compound interacts with nitric oxide synthase enzymes to produce nitric oxide, which plays a crucial role in vascular function, neurotransmission, and immune response .
類似化合物との比較
- L-Arginine methyl ester hydrochloride
- L-Arginine ethyl ester hydrochloride
- D-Valine methyl ester hydrochloride
- L-Histidine methyl ester hydrochloride
Comparison: D-Arginine methyl ester hydrochloride is unique due to its specific stereochemistry (D-form) compared to the L-form of arginine derivatives. This stereochemistry can influence its reactivity and biological activity. For example, this compound may have different interactions with enzymes and receptors compared to its L-counterpart .
特性
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHMRBXIJTLBM-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)






